molecular formula C18H19FN4S B2695283 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670255-15-9

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

カタログ番号 B2695283
CAS番号: 670255-15-9
分子量: 342.44
InChIキー: VXCKDYAKEYHJTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a novel thieno[2,3-d]pyrimidine derivative . It contains a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .


Synthesis Analysis

The synthesis of these compounds was carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .

科学的研究の応用

Antihypertensive Agents

A study on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones, including compounds with (phenylpiperazinyl)alkyl substitution, revealed their potent activity as antihypertensive agents. These compounds showed significant effectiveness in reducing systolic blood pressure in spontaneously hypertensive rats (SHR), highlighting their potential for treating hypertension. The research suggests that specific substitutions on the phenyl ring and the thiophene systems are key for their antihypertensive effects, with some derivatives showing promise as oral antihypertensive agents due to their potent alpha-blocking activity (Russell et al., 1988).

Antimicrobial and Anti-inflammatory Activities

Another study demonstrated the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei, starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against tested microorganisms, with a couple of compounds also displaying antiurease and antilipase activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Antitubercular Studies

Further research involved the synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids, which were then evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strains. The study highlighted the compounds' potent antitubercular activity, with some exhibiting significant effectiveness. This suggests a promising avenue for developing new antitubercular drugs using such nitrogen-rich hybrid molecules (Vavaiya et al., 2022).

VEGFR3 Inhibition for Cancer Therapy

Research on thieno[2,3-d]pyrimidine derivatives as selective VEGFR3 inhibitors pointed to their potential in treating metastatic triple-negative breast cancer. One compound, in particular, showed significant inhibition of proliferation and migration in cancer cell lines and in vivo models, suggesting these derivatives as promising therapeutic agents for metastatic breast cancer treatment. The study highlights the critical role of the VEGFR3 signaling pathway in cancer progression and the potential of these inhibitors in therapeutic applications (Li et al., 2021).

作用機序

These novel thieno[2,3-d]pyrimidines were designed as potential inhibitors of PDE4 . Some of them showed promising PDE4B inhibitory properties . One of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α .

将来の方向性

The future directions for “4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” could involve further exploration of its potential as a PDE4 inhibitor . More research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.

特性

IUPAC Name

4-(4-ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCKDYAKEYHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。